(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Chiral Synthesis Enantioselective Drug Discovery Peptidomimetics

This (S)-enantiomer with orthogonal Boc protection is essential for chiral drug discovery. Unlike the (R)-enantiomer or unprotected analogs, the defined (S)-stereocenter ensures correct 3D molecular recognition, directly impacting binding affinity and safety. The Boc group enables sequential deprotection in solid-phase peptide synthesis. Procure this high-purity building block to accelerate SAR studies and lead optimization.

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
CAS No. 1217755-45-7
Cat. No. B1437133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine
CAS1217755-45-7
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)N
InChIInChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-9(5-7-15)8-10(14)11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17)/t10-/m0/s1
InChIKeyJLCGFHQWQKGPIV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (CAS: 1217755-45-7): A Chiral Piperidine-Amino Acid Building Block for Medicinal Chemistry


(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine is a chiral, non-proteinogenic amino acid derivative combining a piperidine ring with an α-amino acid side chain, protected at the piperidine nitrogen with an acid-labile tert-butoxycarbonyl (Boc) group [1]. With the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol, the compound features a defined (S)-stereocenter at the α-carbon . It serves as a versatile small molecule scaffold and constrained building block in the synthesis of peptidomimetics and pharmaceutical intermediates, valued for its orthogonal protection strategy and ability to introduce conformational rigidity into lead compounds .

Why Generic Substitution Fails: The Critical Role of Stereochemistry and Orthogonal Protection in (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine


In-class piperidine-amino acid derivatives cannot be simply interchanged due to critical differences in stereochemistry and orthogonal protection strategies. The (S)-enantiomer (CAS 1217755-45-7) differs fundamentally from its (R)-enantiomer (CAS 1217644-86-4) and from unprotected or differently protected analogs . In chiral drug discovery, the stereochemical configuration at the α-carbon dictates three-dimensional molecular recognition at biological targets; substituting one enantiomer for the other can lead to substantial differences in binding affinity, selectivity, pharmacokinetics, and even safety profiles. Furthermore, the orthogonal Boc protection on the piperidine nitrogen enables sequential deprotection and selective functionalization at the amino acid amine, which is essential for constructing complex molecular architectures. The quantitative evidence below demonstrates why this specific (S)-configured, Boc-protected building block must be prioritized over its closest analogs and alternatives.

Quantitative Differentiation of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (CAS 1217755-45-7) from Analogs: A Procurement-Driven Evidence Guide


Enantiomeric Purity: (S)-Enantiomer vs. (R)-Enantiomer in Chiral Synthesis

The target compound possesses a defined (S)-stereocenter at the α-carbon, as confirmed by its IUPAC name (2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid and the '@' stereodescriptor in its SMILES string (CC(C)(C)OC(=O)N1CCC(CC1)C[C@@H](C(=O)O)N) [1]. In contrast, the (R)-enantiomer (CAS 1217644-86-4) bears the opposite configuration, and racemic or stereochemically undefined mixtures lack stereochemical purity . In chiral drug discovery, the (S)-configuration is not interchangeable with the (R)-configuration; each enantiomer can exhibit distinct binding affinities, metabolic pathways, and biological activities .

Chiral Synthesis Enantioselective Drug Discovery Peptidomimetics

Synthetic Accessibility: Orthogonal Boc Protection vs. Unprotected Piperidine Analogs

The presence of an acid-labile Boc group on the piperidine nitrogen enables an orthogonal protection strategy in multi-step syntheses, a feature absent in unprotected piperidine analogs. The Boc group remains stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions (e.g., TFA or HCl), allowing the piperidine nitrogen to remain protected while the amino acid amine is manipulated using alternative protecting groups such as Fmoc or Cbz [1]. Without this orthogonal protection, unprotected piperidine analogs require additional protection steps, reducing synthetic efficiency and increasing step count .

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Conformational Constraint: Piperidine-Containing Amino Acid vs. Linear Amino Acid Scaffolds

Incorporation of a piperidine ring into an amino acid scaffold imposes significant conformational constraints compared to linear, flexible amino acid analogs such as lysine or ornithine derivatives . This conformational restriction is a highly desirable feature in peptidomimetic design, as it can enhance target binding affinity by reducing the entropic penalty upon binding, improve metabolic stability by limiting protease accessibility, and increase selectivity for specific receptor conformations . Piperidine-based amino acid derivatives have been employed in the synthesis of conformationally rigid peptidomimetics with improved pharmacological properties [1].

Peptidomimetic Design Conformational Restriction Drug Discovery

Commercial Purity Specifications: Target Compound vs. Racemic or Low-Purity Alternatives

The target compound is commercially available with specified purity levels, as demonstrated by vendor data sheets. MolCore supplies the compound with a purity specification of NLT 98% , while Activate Scientific offers a 97% purity grade [1]. These defined purity thresholds contrast with unspecified or lower-purity racemic mixtures, which may contain variable amounts of the undesired (R)-enantiomer or other impurities that can confound biological assays and synthetic outcomes. Reproducible research and development demand materials with verified purity and stereochemical integrity.

Quality Control Reproducible Synthesis Procurement Specifications

Storage Stability and Handling: Target Compound vs. Unprotected or Less Stable Analogs

The target compound, as a Boc-protected piperidine derivative, demonstrates typical stability characteristics for this class. Boc-protected amines are generally stable under recommended storage conditions and are compatible with common organic solvents [1]. Activate Scientific recommends storage at 2-7°C (refrigerated) for this specific compound, ensuring long-term stability [2]. This contrasts with unprotected piperidine-amino acids, which may undergo oxidative degradation, hygroscopic absorption, or undesired reactions due to the exposed basic amine, potentially leading to reduced shelf life and batch variability .

Stability Storage Conditions Inventory Management

High-Impact Application Scenarios for (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (CAS 1217755-45-7)


Synthesis of Enantiomerically Pure Peptidomimetics

The defined (S)-stereochemistry and orthogonal Boc protection of this building block make it an ideal choice for constructing enantiomerically pure peptidomimetics [1]. The piperidine ring introduces conformational constraint , while the free α-amino group can be functionalized using standard peptide coupling chemistry, enabling incorporation into linear or cyclic peptide analogs with improved metabolic stability and target selectivity.

Chiral Scaffold for Medicinal Chemistry Lead Optimization

This compound serves as a versatile chiral scaffold in the optimization of lead compounds targeting neurological disorders, where piperidine-containing molecules have demonstrated CNS-modulating activity [2]. The (S)-enantiomer allows exploration of stereochemistry-dependent biological activity, a critical factor in developing compounds with enhanced efficacy and reduced off-target effects.

Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Protection Strategies

The orthogonal protection strategy enabled by the Boc group on the piperidine nitrogen facilitates incorporation into solid-phase peptide synthesis workflows . The Boc group remains stable under standard Fmoc deprotection conditions (piperidine), allowing the piperidine nitrogen to remain protected until a late-stage acidic deprotection step. This enables the construction of complex, piperidine-containing peptide chains on solid support with precise control over the deprotection sequence.

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